Tetramethylthiuram trisulfide
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Overview
Description
Tetramethylthiuram trisulfide is an organosulfur compound with the chemical formula C6H12N2S5. It is a member of the thiuram family, which are compounds containing the functional group R2NC(S)S2C(NR2). This compound is known for its applications in agriculture and industry, particularly as a fungicide and a rubber vulcanization accelerator .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylthiuram trisulfide can be synthesized through the oxidation of sodium dimethyldithiocarbamate. The process involves the reaction of dimethylamine hydrochloride and carbon disulfide in the presence of sodium hydroxide to form sodium dimethyldithiocarbamate. This intermediate is then oxidized using oxidizing agents such as chlorine or hydrogen peroxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves a two-step process. First, sodium dimethyldithiocarbamate is produced by reacting dimethylamine hydrochloride with carbon disulfide in the presence of sodium hydroxide. The resulting sodium dimethyldithiocarbamate is then oxidized using chlorine or hydrogen peroxide to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Tetramethylthiuram trisulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetramethylthiuram disulfide.
Reduction: It can be reduced back to sodium dimethyldithiocarbamate.
Substitution: It can react with Grignard reagents to form esters of dithiocarbamic acid.
Common Reagents and Conditions
Oxidizing Agents: Chlorine, hydrogen peroxide.
Reducing Agents: Triphenylphosphine, cyanide salts.
Reaction Conditions: Typically carried out at controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Major Products Formed
Oxidation: Tetramethylthiuram disulfide.
Reduction: Sodium dimethyldithiocarbamate.
Substitution: Esters of dithiocarbamic acid.
Scientific Research Applications
Tetramethylthiuram trisulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on microbial communities and its role in bioremediation.
Medicine: Investigated for its potential use in treating chronic alcoholism and as an antifungal agent.
Industry: Widely used as a fungicide in agriculture and as a vulcanization accelerator in the rubber industry.
Mechanism of Action
Tetramethylthiuram trisulfide exerts its effects through the formation of free radicals. When heated, it decomposes into free radicals, which can initiate various chemical reactions. In biological systems, it can inhibit the activity of certain enzymes, leading to its antifungal and antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Tetramethylthiuram Disulfide: Another member of the thiuram family, used as a fungicide and rubber accelerator.
Tetraethylthiuram Disulfide:
Dimethyldithiocarbamate: An intermediate in the synthesis of thiuram compounds.
Uniqueness
Tetramethylthiuram trisulfide is unique due to its higher sulfur content compared to other thiuram compounds. This gives it distinct chemical properties and reactivity, making it particularly effective as a vulcanization accelerator and fungicide .
Properties
CAS No. |
2801-10-7 |
---|---|
Molecular Formula |
C6H12N2S5 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(dimethylcarbamothioyldisulfanyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C6H12N2S5/c1-7(2)5(9)11-13-12-6(10)8(3)4/h1-4H3 |
InChI Key |
POGCDSBCFBBVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SSSC(=S)N(C)C |
Origin of Product |
United States |
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